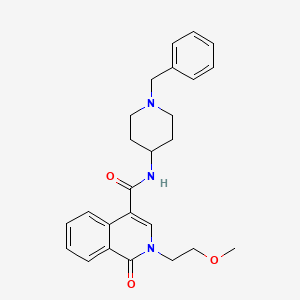
N~4~-(1-benzyl-4-piperidyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(1-benzyl-4-piperidyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-benzyl-4-piperidyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the piperidyl and benzyl groups. Common reagents used in these reactions include:
- Isoquinoline derivatives
- Benzyl chloride
- Piperidine
- Methoxyethyl chloride
The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N~4~-(1-benzyl-4-piperidyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for conditions like pain or neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N4-(1-benzyl-4-piperidyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating ion channel activity to affect cellular signaling.
相似化合物的比较
Similar Compounds
- N~4~-(1-benzyl-4-piperidyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
- N~4~-(1-benzyl-4-piperidyl)-2-(2-hydroxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Uniqueness
N~4~-(1-benzyl-4-piperidyl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to the presence of the methoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C25H29N3O3 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
N-(1-benzylpiperidin-4-yl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H29N3O3/c1-31-16-15-28-18-23(21-9-5-6-10-22(21)25(28)30)24(29)26-20-11-13-27(14-12-20)17-19-7-3-2-4-8-19/h2-10,18,20H,11-17H2,1H3,(H,26,29) |
InChI 键 |
UMGMEZFFVZFCFZ-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-phenylbutan-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12178208.png)
![N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12178212.png)


![N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B12178222.png)
![tert-butyl {1-[3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanoyl]piperidin-4-yl}carbamate](/img/structure/B12178226.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1-methyl-1H-benzimidazol-5-yl)acetamide](/img/structure/B12178234.png)
![ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B12178252.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B12178261.png)
![N-(2,4-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12178265.png)
methanone](/img/structure/B12178269.png)
![(2E)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)-3-phenylprop-2-en-1-one](/img/structure/B12178280.png)

